molecular formula C10H15BrClNO B2801094 N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride CAS No. 1158390-41-0

N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride

Cat. No.: B2801094
CAS No.: 1158390-41-0
M. Wt: 280.59
InChI Key: ZZJGTPHWNDCYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride: is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a bromine atom attached to the benzyl group and a methoxyethanamine moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 4-bromobenzyl alcohol or 4-bromobenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the interactions of benzylamine derivatives with biological targets. It can be used in the development of enzyme inhibitors or receptor ligands.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functionalized materials.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and methoxyethanamine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    N-(4-Bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride: Similar structure with an additional methoxy group on the phenyl ring.

    4-Bromobenzylamine hydrochloride: Lacks the methoxyethanamine moiety.

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A psychedelic compound with a different substitution pattern on the benzyl ring.

Uniqueness: N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride is unique due to the presence of both a bromine atom and a methoxyethanamine group, which confer distinct chemical and biological properties

Biological Activity

N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a bromobenzyl group and a methoxyethanamine moiety. The presence of the bromine atom is significant as it can influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes in biological systems. The bromophenyl group is believed to interact with aromatic residues in proteins, while the methoxyethanamine portion can form hydrogen bonds with various amino acid side chains. This dual interaction can modulate enzyme activity and receptor binding, leading to diverse biological effects such as:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding: It potentially binds to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Neurotransmitter Modulation: Preliminary studies suggest that this compound may affect serotonin and dopamine pathways, indicating potential antidepressant or anxiolytic effects.
  • Antimicrobial Properties: There is evidence of antibacterial activity against various strains of bacteria, making it a candidate for further investigation in the treatment of infections.
  • Cytotoxicity in Cancer Cells: In vitro studies have shown that the compound may induce cytotoxic effects in certain cancer cell lines.

Case Studies and Research Findings

  • Neurotransmitter Interaction Study:
    • A study investigated the effects of this compound on serotonin receptors. Results indicated a dose-dependent modulation of receptor activity, suggesting its potential as an antidepressant agent.
  • Antibacterial Activity Assessment:
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL. These findings highlight its potential application in treating bacterial infections.
  • Cytotoxic Effects on Cancer Cells:
    • A study evaluated the cytotoxicity of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as an anticancer agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0
Pseudomonas aeruginosa2.0

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (μM)
HeLa15
MCF-712
A54910

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-13-7-6-12-8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJGTPHWNDCYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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